BenchChemオンラインストアへようこそ!

2-Amino-3-(4-methylbenzyloxy)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-Amino-3-(4-methylbenzyloxy)pyridine (IUPAC: 3-[(4-methylphenyl)methoxy]pyridin-2-amine; molecular formula C13H14N2O; molecular weight 214.26 g/mol) is a heterocyclic aromatic amine belonging to the 2-amino-3-benzyloxypyridine class. This compound features a pyridine ring substituted with an amino group at the 2-position and a 4-methylbenzyloxy group at the 3-position.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7816030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-methylbenzyloxy)pyridine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(N=CC=C2)N
InChIInChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-16-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15)
InChIKeyWMITYVDDMIJATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(4-methylbenzyloxy)pyridine – Core Structural and Procurement Baseline for 3-Benzyloxy-2-aminopyridine Analogs


2-Amino-3-(4-methylbenzyloxy)pyridine (IUPAC: 3-[(4-methylphenyl)methoxy]pyridin-2-amine; molecular formula C13H14N2O; molecular weight 214.26 g/mol) is a heterocyclic aromatic amine belonging to the 2-amino-3-benzyloxypyridine class . This compound features a pyridine ring substituted with an amino group at the 2-position and a 4-methylbenzyloxy group at the 3-position. Its core scaffold has been validated in medicinal chemistry as a key intermediate for kinase inhibitor design, notably in the discovery of crizotinib (PF-02341066), a dual c-MET/ALK inhibitor [1]. The compound is primarily encountered as a synthetic building block, prepared via phase-transfer catalyzed O-alkylation of 2-amino-3-hydroxypyridine with 4-methylbenzyl bromide using Adogen 464 . Commercially, it is available through custom synthesis and select chemical suppliers, typically at purities of 95–97%.

Why Generic Substitution of 2-Amino-3-(4-methylbenzyloxy)pyridine with Unsubstituted or Regioisomeric Analogs Carries Procurement Risk


Within the 2-amino-3-benzyloxypyridine family, minor structural variations in the benzyloxy substituent produce measurable differences in lipophilicity, steric bulk, and intermolecular interaction potential that can affect downstream synthetic yields, target binding, and physicochemical compatibility . The 4-methyl substitution on the benzyl ring distinguishes this compound from the unsubstituted 2-amino-3-benzyloxypyridine (CAS 24016-03-3) and the 2-methyl regioisomer (exemplified in WO1993015055A1) [1]. Simple replacement with the unsubstituted analog alters the electron density on the aromatic ring, modifies the calculated logP, and eliminates the para-methyl group's contribution to hydrophobic pocket occupancy in kinase binding sites—a feature exploited in the c-MET inhibitor series that led to crizotinib [2]. Procurement of the incorrect analog therefore cannot guarantee equivalent performance in established synthetic protocols or biological assays, particularly where the 4-methylbenzyloxy group is specified as a critical pharmacophoric or reactivity-determining element.

Quantitative Differential Evidence for 2-Amino-3-(4-methylbenzyloxy)pyridine vs. Closest Analogs – Procurement Decision Data


Computed Lipophilicity (logP) and Rule-of-5 Profile: 4-Methylbenzyloxy vs. Unsubstituted Benzyloxy and 4-Methoxybenzyloxy Analogs

The target compound exhibits a computed logP of approximately 2.43, as calculated by the mcule property calculator . This value is notably higher than the unsubstituted 2-amino-3-benzyloxypyridine (estimated logP ~1.6–1.9 based on fragment contribution), reflecting the incremental lipophilicity contributed by the para-methyl group. The 4-methoxy analog (CAS 151411-04-0) shows a lower computed logP (~1.8–2.1) due to the polar methoxy substituent. All three compounds comply with Lipinski's Rule of Five (zero violations), but the differential logP of approximately 0.5–0.8 log units between the target compound and its unsubstituted comparator translates to a roughly 3–6 fold difference in theoretical octanol-water partition coefficient, which can impact chromatographic retention, membrane permeability in cell-based assays, and solubility profiles during formulation .

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Phase-Transfer Catalyzed Etherification Yield Benchmarking

The established synthetic route employs a phase-transfer catalyzed O-alkylation protocol using 2-amino-3-hydroxypyridine, 4-methylbenzyl bromide (1.0 equiv), 40% aqueous NaOH, and Adogen 464 (phase-transfer catalyst) in dichloromethane at ambient temperature for 16 hours . This method, published by Bristol et al. (1981), was demonstrated across a wide variety of benzyl chloride derivatives and is the benchmark procedure for this compound class . While exact isolated yields for the 4-methylbenzyloxy derivative are not separately tabulated in the public domain, the general method reports moderate to good yields for substituted benzyl variants. The use of Adogen 464 as a phase-transfer catalyst distinguishes this route from direct alkylation methods employing NaH/DMF or K₂CO₃/DMF, which may require longer reaction times or produce more side products when applied to 2-amino-3-hydroxypyridine substrates. The target compound thus benefits from a well-characterized, scalable synthetic protocol directly transferable to laboratory or pilot-scale production .

Synthetic chemistry Phase-transfer catalysis Process scalability

Kinase Inhibitor Scaffold Validation: p38α MAP Kinase Fragment Activity as Class-Level Baseline

The unsubstituted parent compound, 2-amino-3-benzyloxypyridine (fragment 1), was identified as a p38α MAP kinase inhibitor fragment with an IC₅₀ of 1.3 mM via X-ray crystallographic screening, as reported by Gill et al. (2005) in the Journal of Medicinal Chemistry [1]. This fragment served as the starting point for structure-guided optimization that yielded potent lead series with significant improvements in activity [2]. The 4-methylbenzyloxy analog is a direct structural derivative of this validated fragment. The para-methyl substituent is expected to occupy additional hydrophobic space within the kinase ATP-binding pocket, analogous to the enhanced lipophilic interactions observed when the 3-benzyloxy group of the 2-amino-5-aryl-3-benzyloxypyridine series was optimized for c-MET kinase binding, contributing to improved ligand efficiency (LE) relative to earlier 2,6-dichlorophenyl-substituted leads [3]. No direct IC₅₀ measurement for the target compound against p38α or c-MET has been published; the inference of potentially enhanced potency is based on established SAR trends within the benzyloxy pyridine series.

Kinase inhibition Fragment-based drug discovery p38α MAP kinase

Molecular Weight and Heavy Atom Count Differentiation: Impact on Fragment-Based Screening Suitability

With a molecular weight of 214.26 g/mol (C13H14N2O), 2-Amino-3-(4-methylbenzyloxy)pyridine exceeds the typical Rule of Three (RO3) threshold for fragment libraries (MW < 300, but ideally ≤ 250) by a narrow margin . The unsubstituted analog (2-amino-3-benzyloxypyridine, C12H12N2O) has a MW of 200.24 g/mol and fits more comfortably within RO3 guidelines (heavy atom count = 15 vs. 16 for the target compound) . The 4-methoxy analog (C13H14N2O2, MW 230.26) is slightly heavier due to the additional oxygen atom. This incremental increase in molecular weight and heavy atom count positions the target compound at the upper boundary of fragment-like chemical space, which may affect its utility in fragment-based screening libraries where lower molecular complexity is preferred. However, for lead-like compound collections or focused kinase inhibitor sets, the modest increase in MW contributes additional hydrophobic surface area without introducing chiral centers or violating RO5 criteria .

Fragment-based drug discovery Rule of Three Molecular weight optimization

Optimal Procurement and Application Scenarios for 2-Amino-3-(4-methylbenzyloxy)pyridine Based on Differential Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Type I c-MET or p38α Kinase Inhibitors Requiring Para-Substituted Benzyloxy Building Blocks

Research groups pursuing ATP-competitive kinase inhibitors based on the 2-aminopyridine scaffold can procure this compound as a late-stage fragment or early lead-like intermediate. The 4-methyl substitution provides additional hydrophobic contacts in kinase ATP pockets, as demonstrated by the c-MET inhibitor series that led to crizotinib, where the 3-benzyloxy group proved critical for ligand efficiency [1]. The validated fragment activity of the parent compound (p38α IC₅₀ = 1.3 mM) provides a quantitative baseline for SAR exploration [2]. The computed logP of 2.43 supports adequate membrane permeability for cell-based target engagement assays while maintaining Rule-of-5 compliance .

Synthetic Methodology Development: Phase-Transfer Catalysis Optimization Using a Well-Characterized 2-Amino-3-hydroxypyridine Substrate

The established PTC etherification protocol (2-amino-3-hydroxypyridine + 4-methylbenzyl bromide, Adogen 464, 40% NaOH/CH₂Cl₂) provides a reproducible benchmark for reaction optimization studies . Researchers investigating novel phase-transfer catalysts, continuous flow processing, or green chemistry solvent alternatives can use this compound as a representative substrate, leveraging the documented procedure as a control condition. The product's distinct HPLC retention profile (more lipophilic than the unsubstituted benzyloxy analog) facilitates reaction monitoring and purity assessment.

Chemical Biology: Probe Design for Target Identification Studies Involving Benzyloxy Pyridine Chemoproteomics

As a functionalized 2-aminopyridine derivative, this compound can serve as a precursor for affinity-based protein profiling (AfBP) probes targeting kinases or other nucleotide-binding proteins. The 4-methyl group introduces a defined mass shift (+14 Da vs. the unsubstituted analog) that can be exploited as an isotopic or chemical tag in label-free quantitative proteomics workflows. The fragment-level kinase inhibition of the parent scaffold (p38α IC₅₀ = 1.3 mM, validated by X-ray crystallography in PDB 1WBN) provides a known target engagement baseline [2].

Quote Request

Request a Quote for 2-Amino-3-(4-methylbenzyloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.